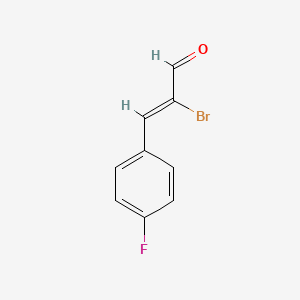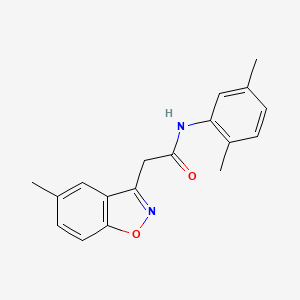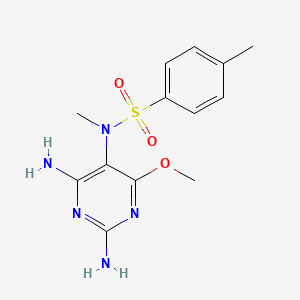![molecular formula C17H16ClNO3 B13368492 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex structure with a chlorobenzyl group, a methoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 2-[(4-chlorobenzyl)oxy]-3-methoxyphenol.
Formation of the Acrylamide: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid.
Reduction: Formation of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}propionamide.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{3-Methoxy-4-(pentyloxy)phenyl}-2-phenyl-2-propenoic acid
Uniqueness
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(E)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H2,19,20)/b10-7+ |
InChI Key |
FFKGUJWOQMDHIT-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C/C(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368412.png)
![3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B13368415.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate](/img/structure/B13368433.png)
![N-(2-chloro-3-pyridinyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368441.png)
![P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester](/img/structure/B13368444.png)

![N-((2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methyl)-N-(p-tolyl)acetamide](/img/structure/B13368456.png)


![2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13368482.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13368487.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)


